Betulinic acid
Overview
Description
Mechanism of Action
Target of Action
Betulinic acid (BA) is a pentacyclic triterpenoid that is widely distributed throughout the plant kingdom . It has been reported that BA and its derivatives possess potent anticancer and anti-HIV activities . The primary targets of this compound are numerous and include key proteins such as SRC, MAPK1, PIK3R1, HSP90AA1, GRB2, PTPN11, ESR1, MAPK8, MAPK14, and EGFR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets in a complex manner. It has been found to bind to the ATP-binding pocket of EGFR, blocking EGFR and modulating the EGFR-ATK-mTOR axis . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate . For instance, this compound has been shown to inhibit STAT3-mediated signaling, thereby suppressing the spread of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts its anti-aging effects by participating in the PI3K–Akt signaling pathway, MAPK signaling pathway, Ras signaling pathway, estrogen receptor signaling pathway, FoxO signaling pathway, etc . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, apoptosis, and inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its bioavailability and therapeutic efficacy. This compound has demonstrated good human intestinal absorption (HIA) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier (BBB) . The toxicological study revealed that this compound was a mutagenic compound but noncarcinogenic in mice model .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and significant. It has been shown to increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 . These effects contribute to its anti-cancer, anti-inflammatory, and anti-aging properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, betulin is a necessary part of plant shells to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . Moreover, the content of this compound in plants is low for phytoextraction . Therefore, alternative routes to obtain this compound have been developed, such as chemical synthesis, biotransformation using fungus cultures, and metabolic engineering biosynthetic pathways in microorganisms .
Biochemical Analysis
Biochemical Properties
Betulinic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serum glutamic oxaloacetic transaminase (SGOT) and alkaline phosphatase (ALP) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to cause alterations in the architecture of liver, kidney, and spleen tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a significant impact on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study using rodent models found that acute oral toxicity study revealed the oral LD50 of this compound to be >2000 mg/kg in mice . Long-term usage can cause mild toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. The exact mechanisms of its transport and distribution, including any transporters or binding proteins it interacts with, are still being researched .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betulinic acid can be synthesized from betulin, which is abundantly available in the bark of Betula alba. The synthesis involves the oxidation of betulin to betulonic acid, followed by reduction to this compound. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound involves the extraction of betulin from the bark of Betula alba, followed by its chemical conversion to this compound. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Betulinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to betulonic acid using oxidizing agents like chromium trioxide.
Reduction: Betulonic acid can be reduced back to this compound using reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions to form derivatives with enhanced biological activities
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from the reactions of this compound include betulonic acid and various substituted derivatives with potential therapeutic applications .
Scientific Research Applications
Betulinic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with enhanced biological activities.
Biology: Studied for its role in inducing apoptosis in cancer cells and inhibiting viral replication.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of melanoma. It has also shown promise in the treatment of HIV and other viral infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities .
Comparison with Similar Compounds
Betulinic acid is unique among triterpenes due to its diverse biological activities. Similar compounds include:
Betulin: The precursor to this compound, also isolated from Betula alba, with similar but less potent biological activities.
Betulonic Acid: An oxidized form of this compound with potential anticancer properties.
Lupane-type Triterpenes: A class of compounds with similar structures and biological activities, including lupeol and lupenone
This compound stands out due to its potent anticancer and antiviral activities, making it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZLNKBHJESQX-FZFNOLFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861974 | |
Record name | Betulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
472-15-1 | |
Record name | Betulinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betulinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12480 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETULINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G6A18707N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
316 - 318 °C | |
Record name | Betulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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